tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is a synthetic organic compound that features a tert-butyl group, a bromine atom, and a protected amino acid derivative. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by esterification with tert-butyl alcohol. The bromination step is then carried out to introduce the bromine atom at the desired position. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like bromine or N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency, yield, and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while hydrolysis can yield the free amino acid and tert-butyl alcohol .
Scientific Research Applications
Tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves its reactivity due to the presence of the bromine atom and the protected amino acid moiety. The bromine atom can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected under specific conditions to reveal the free amine. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2S)-6-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Similar structure but with an iodine atom instead of bromine.
tert-Butyl (2S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate lies in its specific reactivity due to the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various synthetic applications, offering a balance between reactivity and stability .
Properties
IUPAC Name |
tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHUTZBIZVQEIZ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.